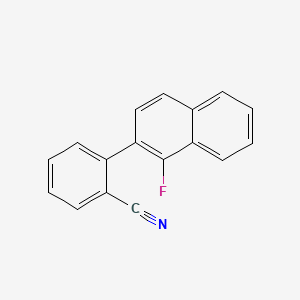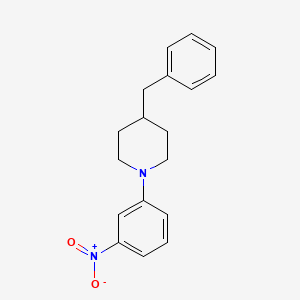![molecular formula C12H10O4 B14196587 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one CAS No. 873553-03-8](/img/structure/B14196587.png)
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one is a compound belonging to the class of organic compounds known as pyranones. These compounds are characterized by a pyran ring, a six-membered ring containing one oxygen atom, fused to a ketone group. The presence of hydroxyl groups and a phenylmethyl substituent makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with 4-hydroxy-6-methyl-2H-pyran-2-one under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant properties.
Medicine: Research has explored its potential as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also contributes to its biological activity, particularly its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-hydroxyphenylacetate
- 4-Hydroxy-2-mercapto-6-methylpyrimidine
- 4-Hydroxyphenylacetic acid
Uniqueness
4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one is unique due to its combination of a pyranone ring with hydroxyl and phenylmethyl substituents. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
873553-03-8 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
4-hydroxy-6-[(4-hydroxyphenyl)methyl]pyran-2-one |
InChI |
InChI=1S/C12H10O4/c13-9-3-1-8(2-4-9)5-11-6-10(14)7-12(15)16-11/h1-4,6-7,13-14H,5H2 |
InChI-Schlüssel |
FPMOOGQNEUWECP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=CC(=CC(=O)O2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


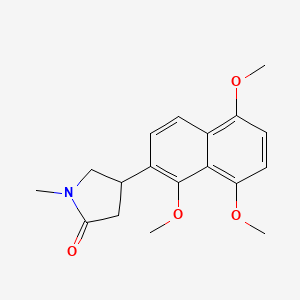
![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
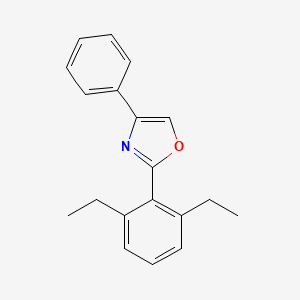
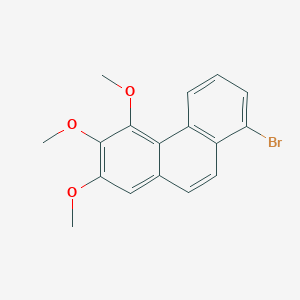
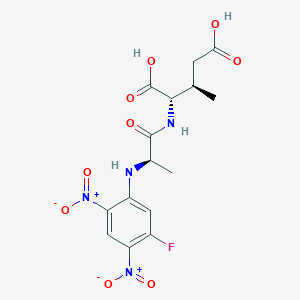
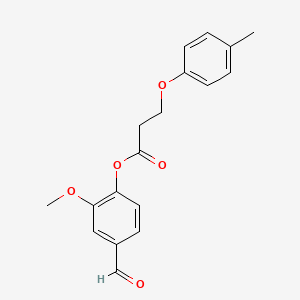
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
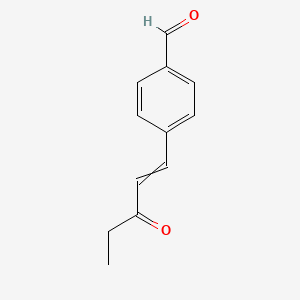
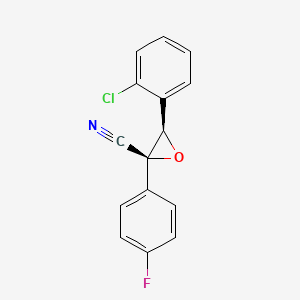
![2-{[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14196551.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)
